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Executive Summary

This application note details the physicochemical properties and experimental protocols for
utilizing TFAX 488, SE (Succinimidyl Ester) in super-resolution microscopy. TFAX 488 is a
hydrophilic, photostable fluorophore spectrally equivalent to Alexa Fluor® 488. It is engineered
for high quantum yield and resistance to photobleaching, making it a critical tool for Direct
Stochastic Optical Reconstruction Microscopy (ASTORM) and Stimulated Emission Depletion
(STED).

This guide moves beyond standard datasheets to provide a causal understanding of why
specific buffer conditions and labeling densities are required to breach the diffraction limit.

Technical Specifications & Photophysics

TFAX 488, SE modifies proteins via amine-reactive chemistry.[1] Its suitability for super-
resolution is dictated by its high photon budget (crucial for localization precision in dASTORM)
and emission cross-section (crucial for depletion efficiency in STED).
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Significance for Super-

Parameter Value .
Resolution
o Matches standard 488 nm
Excitation Max 495 nm )
Argon/Diode lasers.
o Optimal for 592 nm STED
Emission Max 515 nm o
depletion lines.
o High absorption cross-section
Extinction Coeff. 73,000 cm~—tM—1 o o
ensures efficient excitation.
High photon flux improves
Quantum Yield 0.92 localization precision (
).
] o Targets primary amines (-NHz2)
Reactive Group Succinimidyl Ester ) ]
on Lysine residues.
B ] Prevents precipitation during
Solubility High (Water/DMSO)

high-concentration labeling.

Mechanism of Action
Chemical Conjugation (The "SE" Function)

The Succinimidyl Ester (SE) group reacts with primary amines (e-amino groups of lysines or N-
terminal amines) at slightly basic pH (8.0-9.0) to form a stable amide bond.

o Causality: We use bicarbonate buffer (pH 8.3) because protonated amines (

) are unreactive. The base deprotonates the amine to

, enabling nucleophilic attack on the ester.

dSTORM Photophysics

dSTORM relies on the stochastic blinking of fluorophores between a bright "On" state and a
long-lived dark "Off" state.
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e Mechanism: Upon excitation, TFAX 488 enters the excited singlet state (

). In the presence of a primary thiol (e.g., MEA), the dye undergoes intersystem crossing to a
Triplet State (

), and is subsequently reduced to a radical anion (Dark State).

 Critical Requirement: Oxygen must be removed (GLOX system) to prevent the triplet state
from reacting with

to form singlet oxygen (photobleaching) and to stabilize the radical dark state.

STED Photophysics

STED achieves super-resolution by silencing fluorophores at the periphery of the excitation

spot.

e Mechanism: A doughnut-shaped depletion laser (592 nm for TFAX 488) forces excited
molecules instantly back to the ground state via stimulated emission before they can
fluoresce spontaneously.

e Constraint: TFAX 488 requires a 592 nm CW (Continuous Wave) depletion laser. It is not
compatible with 775 nm depletion lines used for far-red dyes.

Visualization: Photophysical Pathways
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Figure 1: Jablonski diagram illustrating the competing pathways for TFAX 488 in dASTORM
(Dark State access via MEA) vs. STED (Depletion via Stimulated Emission).
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Protocol 1: Antibody Conjugation

Objective: Label IgG antibodies with TFAX 488 SE to an optimal Degree of Labeling (DOL) of
2—4 dyes per protein. Why: DOL < 2 results in poor structural resolution. DOL > 5 causes self-

guenching and steric hindrance, ruining super-resolution capabilities.

Materials

TFAX 488, SE (1 mg vial)

Anhydrous DMSO

Sodium Bicarbonate (1M, pH 8.3)

Purified Antibody (BSA/Azide free, 1 mg/mL)

Zeba Spin Desalting Columns (7K MWCO)

Step-by-Step Procedure

Dye Solubilization: Dissolve 1 mg TFAX 488 SE in 100 pL anhydrous DMSO (10 mg/mL).
Note: Prepare immediately before use.[2] NHS esters hydrolyze rapidly in moisture.

Buffer Adjustment: Add 10 pL of 1M Sodium Bicarbonate to 100 pL of antibody solution
(raising pH to ~8.3).

Reaction: Add TFAX 488 dye to the antibody.[1]

o Calculation: For 100 ug IgG, use roughly 1.5-2.0 pL of the dye stock (approx. 15-20 molar
excess).

Incubation: Incubate for 1 hour at Room Temperature (RT) in the dark with gentle rotation.

Purification: Equilibrate a Zeba Spin column with PBS. Load the reaction mix and spin (1500
X g, 2 min) to remove unreacted dye.

Validation: Measure Absorbance at 280 nm (
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) and 495 nm (
) using a Nanodrop.

o DOL Formula:
(Correction factor for A280 is typically 0.11 for 488 dyes).

Protocol 2: dSTORM Imaging Buffer & Acquisition

Objective: Induce stable blinking of TFAX 488. Critical Insight: Unlike AF647, 488-range dyes
require Cysteamine (MEA) at high concentrations and slightly alkaline pH (8.0) for optimal
switching. BME (Beta-mercaptoethanol) is often insufficient for green dyes.

for C ition ( h

Component Concentration Function
50 mM Tris (pH 8.0), 10 mM Basal physiological
TN Buffer P ) ) Py g
NaCl environment.

The Switch: Reduces the triplet

MEA (Cysteamine) 100 mM state to the dark radical anion.
Glucose Oxidase 0.5 mg/mL Oxygen Scavenger (Part A).
Catalase 40 pg/mL Oxygen Scavenger (Part B).
Glucose 10% (w/v) Fuel for the scavenger system.

Imaging Workflow

e Mounting: Mount the stained sample in the dSTORM buffer and seal with twinsil/nail polish to

prevent oxygen reentry.
e Acquisition Settings:

o Excitation: 488 nm laser at High Power (1-3 kW/cm?2). Green dyes require higher power
density than red dyes to drive the dark state transition.

o Exposure: 10-30 ms per frame.
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o Frames: Acquire 20,000-50,000 frames.

o Data Processing: Use ThunderSTORM or similar software. TFAX 488 has a high photon
yield, so set the detection threshold >500 photons to reject background.

Protocol 3: STED Imaging Parameters

Objective: Sub-diffraction imaging using deterministic depletion.

Sample Preparation Differences[4][5]

e Mounting Media: Do NOT use dSTORM blinking buffer. Use a hard-set, high-RI mounting
medium like Prolong Glass or Mowiol. The refractive index match is critical for the STED
doughnut shape integrity.

e Antibody Concentration: Use 2x the concentration of primary antibody compared to confocal
to ensure dense epitope labeling (STED reveals "gaps" that confocal blurs over).

Acquisition Settings
o Excitation: 488 nm (Standard confocal power).
e Depletion:592 nm CW Laser.

o Warning: Do not use a 775 nm depletion laser; TFAX 488 does not absorb/emit in a range
affected by 775 nm, and you will get no super-resolution effect.

e Gating: If using a pulsed white-light laser with CW depletion, apply Time Gating (0.5 - 6.0
ns). This rejects the early photons (which are diffraction-limited) and collects only the
"squeezed" photons from the center of the doughnut.

Workflow Visualization
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Figure 2: Decision tree for sample preparation depending on the intended super-resolution
modality.

Troubleshooting & Validation

Problem Modality Root Cause Solution

Adjust buffer to pH
8.0. Use fresh MEA

No Blinking (Static Buffer pH too low or
] dSTORM o stock. Increase
Signal) MEA oxidized.
488nm laser power
density.
Replace GLOX
] ] Oxygen scavenger solution. Ensure
Rapid Bleaching dSTORM ) ]
failure. chamber is sealed

airtight.

Use high-precision

) #1.5H coverslips and
_ Refractive Index
Low Resolution STED ) ProLong Glass. Check
Mismatch. _
correction collar on

objective.[3]

Perform rigorous
) ) washing (3x 10min
High Background Both Free dye in sample.
PBS) after secondary

staining.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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